2-ethoxy-1H-1,3-benzodiazol-5-amine
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Overview
Description
2-Ethoxy-1H-1,3-benzodiazol-5-amine is a heterocyclic compound with the molecular formula C9H11N3O. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1H-1,3-benzodiazol-5-amine typically involves the reaction of 2-ethoxybenzoyl chloride with o-phenylenediamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzodiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazoles .
Scientific Research Applications
2-Ethoxy-1H-1,3-benzodiazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Ethoxy-1H-1,3-benzodiazol-5-amine can be compared with other benzodiazole derivatives, such as:
- 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid
- 5-ethoxy-1H-1,3-benzodiazol-2-amine
- N-butyl-1H-1,3-benzodiazol-2-amine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethoxy-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
FHUMKGAEPMNZHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(N1)C=C(C=C2)N |
Origin of Product |
United States |
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